N-(3-chloro-4-fluorophenyl)-N'-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea
Overview
Description
N-(3-chloro-4-fluorophenyl)-N’-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea is a synthetic organic compound characterized by the presence of a thiourea group attached to a substituted phenyl ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-N’-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea typically involves the reaction of 3-chloro-4-fluoroaniline with 3,5-dimethyl-1H-pyrazole-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with thiourea to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are often used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-N’-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group (if present) on the phenyl ring can be reduced to an amine.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-N’-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N’-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-N’-(3,5-dimethyl-1H-pyrazol-4-yl)urea
- N-(3-chloro-4-fluorophenyl)-N’-(3,5-dimethyl-1H-pyrazol-4-yl)guanidine
- N-(3-chloro-4-fluorophenyl)-N’-(3,5-dimethyl-1H-pyrazol-4-yl)carbamate
Uniqueness
N-(3-chloro-4-fluorophenyl)-N’-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea is unique due to the presence of both a thiourea group and a substituted pyrazole ring, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN4S/c1-6-11(7(2)18-17-6)16-12(19)15-8-3-4-10(14)9(13)5-8/h3-5H,1-2H3,(H,17,18)(H2,15,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLMTBYVSNCVQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=S)NC2=CC(=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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